molecular formula C24H19BF2N3O2S- B13121490 BDPTRalkyne

BDPTRalkyne

Cat. No.: B13121490
M. Wt: 462.3 g/mol
InChI Key: MDWSETAGAHFKIJ-UHFFFAOYSA-N
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Description

Chemical nomenclature conventions suggest it may involve a boron-dipyrromethene (BODIPY) derivative with an alkyne functional group, but this is speculative. Without explicit data from peer-reviewed studies or structural characterization (e.g., NMR, mass spectrometry), a definitive introduction cannot be provided.

Properties

Molecular Formula

C24H19BF2N3O2S-

Molecular Weight

462.3 g/mol

IUPAC Name

2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-prop-2-ynylacetamide

InChI

InChI=1S/C24H19BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15,21H,13,16H2,(H,28,31)/q-1

InChI Key

MDWSETAGAHFKIJ-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing alkynes is by double elimination from a dihaloalkane . This process involves the use of strong bases such as sodium amide in liquid ammonia, which facilitates the elimination of halides and the formation of the alkyne group .

Industrial Production Methods

In industrial settings, the production of BDPTRalkyne may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

BDPTRalkyne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of BDPTRalkyne involves its ability to undergo copper-catalyzed Click Chemistry reactions with azides. This reaction forms stable triazole linkages, which are useful in various applications such as bio-labeling and material science . The molecular targets and pathways involved include the interaction with azide groups and the formation of triazole rings.

Comparison with Similar Compounds

Recommendations for Further Research

To address this gap, the following steps are advised:

Access Specialized Databases : Search PubChem, SciFinder, or Reaxys for "this compound" to retrieve structural and functional data.

Review Organic Chemistry Literature : Prioritize studies on BODIPY-alkyne hybrids or bioorthogonal probes.

Validate Analytical Methods : Apply protocols from (e.g., Supplementary Table 1–8) to characterize the compound’s properties.

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